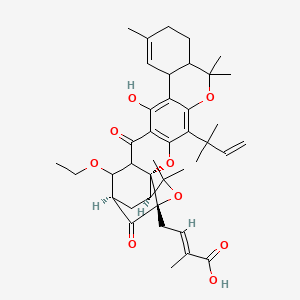

gaudichaudiic acid F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gaudichaudiic acid F is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an organic heteroheptacyclic compound, an oxo monocarboxylic acid, a cyclic ether, a cyclic ketone, a bridged compound and an alpha,beta-unsaturated monocarboxylic acid.

Q & A

Basic Research Questions

Q. What are the common methodologies for isolating gaudichaudiic acid F from natural sources, and how do extraction solvents impact yield?

To isolate this compound, researchers typically use solvent extraction (e.g., methanol, ethanol) followed by chromatographic techniques like column chromatography or HPLC. Solvent polarity significantly affects yield; for example, polar solvents may extract more hydrophilic derivatives, while nonpolar solvents target lipophilic compounds. Validation via NMR and mass spectrometry is critical to confirm purity .

Q. How is the structural elucidation of this compound performed, and what analytical challenges arise due to its isomerism?

Structural analysis relies on spectroscopic methods: UV-Vis for conjugated systems, 1H- and 13C-NMR for functional groups, and HR-MS for molecular weight. Challenges include distinguishing between stereoisomers (e.g., cis/trans configurations) or positional isomers, which require advanced techniques like 2D NMR (COSY, NOESY) or X-ray crystallography .

Q. What are the primary biological activities reported for this compound, and which assay systems are most reliable for preliminary screening?

Reported activities include antioxidant, anti-inflammatory, and antimicrobial properties. In vitro assays like DPPH radical scavenging (antioxidant) and COX-2 inhibition (anti-inflammatory) are standard. Cell-based models (e.g., RAW 264.7 macrophages) provide preliminary data, but reproducibility requires strict control of incubation times and concentrations .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound while minimizing cytotoxicity?

Dose ranges should span from sub-therapeutic to supra-therapeutic levels, validated via MTT or LDH assays. Use negative controls (solvent-only) and positive controls (e.g., ascorbic acid for antioxidant studies). Statistical power analysis ensures sample sizes are adequate to detect significant effects (p < 0.05) .

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?

Contradictions may arise from differences in extraction protocols, cell lines, or assay conditions. Researchers should:

- Replicate experiments using standardized methods (e.g., ISO guidelines).

- Perform meta-analyses to identify confounding variables.

- Validate results with orthogonal assays (e.g., ELISA alongside Western blot) .

Q. What strategies are effective for studying the compound’s metabolism and pharmacokinetics in vivo?

Use LC-MS/MS to track metabolites in plasma, urine, and tissues. Pharmacokinetic parameters (e.g., Tmax, Cmax) require serial sampling in animal models. Compare bioavailability via oral vs. intravenous administration, adjusting for first-pass metabolism .

Q. How can mechanistic studies elucidate the molecular targets of this compound?

Combine molecular docking (e.g., AutoDock Vina) to predict protein interactions with wet-lab validation (e.g., siRNA knockdown or CRISPR-Cas9). Transcriptomic or proteomic profiling (RNA-seq, SILAC) identifies downstream pathways affected .

Q. Methodological and Data Analysis Considerations

Q. What are best practices for presenting spectral data (NMR, MS) of this compound in publications?

- Include raw data in supplementary materials.

- Annotate spectra with peak assignments (δ values, coupling constants).

- Use tables to summarize key spectroscopic signals and compare with literature values .

Q. How should stability studies be conducted to assess this compound’s degradation under varying storage conditions?

Design accelerated stability tests (40°C/75% RH) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Quantify degradation products and calculate shelf life using Arrhenius equations .

Q. What statistical approaches are appropriate for analyzing synergistic effects between this compound and other bioactive compounds?

Use combination index (CI) models (e.g., Chou-Talalay method) or response surface methodology (RSM). Synergy is confirmed if CI < 1 or if observed effects exceed additive predictions .

Q. How can researchers validate the specificity of antibodies or probes used in this compound detection assays?

Perform competitive ELISA with structural analogs to check cross-reactivity. Use knockout cell lines or siRNA to confirm target specificity in immunohistochemistry .

Q. Data Reproducibility and Ethical Reporting

Q. What steps ensure reproducibility in quantifying this compound’s antioxidant capacity across labs?

- Standardize DPPH assay conditions (e.g., 517 nm, 30-minute incubation).

- Share raw data and protocols via repositories like Zenodo.

- Participate in inter-laboratory ring trials .

Q. How should researchers address ethical considerations when using animal models to study toxicity?

Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain ethics committee approval, minimize animal numbers via power analysis, and use humane endpoints .

Properties

Molecular Formula |

C40H50O9 |

|---|---|

Molecular Weight |

674.8 g/mol |

IUPAC Name |

(E)-4-[(1R,2R,21R,23S)-20-ethoxy-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,12,15-tetraen-23-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C40H50O9/c1-11-36(5,6)28-32-25(21-17-19(3)13-14-23(21)37(7,8)47-32)29(41)26-30(42)27-31(46-12-2)22-18-24-38(9,10)49-39(34(22)43,16-15-20(4)35(44)45)40(24,27)48-33(26)28/h11,15,17,21-24,27,31,41H,1,12-14,16,18H2,2-10H3,(H,44,45)/b20-15+/t21?,22-,23?,24-,27?,31?,39-,40-/m1/s1 |

InChI Key |

DDXYKUAYCPOGSR-BJBPENEPSA-N |

Isomeric SMILES |

CCOC1[C@H]2C[C@H]3[C@@]4(C1C(=O)C5=C(O4)C(=C6C(=C5O)C7C=C(CCC7C(O6)(C)C)C)C(C)(C)C=C)[C@@](C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O |

Canonical SMILES |

CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C7C=C(CCC7C(O6)(C)C)C)C(C)(C)C=C)CC=C(C)C(=O)O)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.